molecular formula C10H11ClFN B2992993 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1862410-77-2

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2992993
CAS RN: 1862410-77-2
M. Wt: 199.65
InChI Key: XYYDZBJOMWDEMD-UHFFFAOYSA-N
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Description

“8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1862410-77-2 . It has a molecular weight of 199.66 . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for “8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline” is 1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline” is a powder that is stored at room temperature . It has a molecular weight of 199.66 .

Scientific Research Applications

OLED Fabrication

One significant application of quinoline derivatives is in the field of OLEDs. Quinoline metallic derivatives, such as chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, have been synthesized and characterized for their photoluminescence properties. These compounds exhibit strong fluorescence and are utilized in multilayer OLEDs, demonstrating their potential as candidates for yellow OLEDs. The heavy atom effect of Cl and distinct molecular interactions are crucial in modulating or improving the properties of these complexes, leading to enhanced device performance (Huo et al., 2015).

Synthesis of Pharmaceuticals

Quinoline derivatives are pivotal in the synthesis of pharmaceuticals. For instance, palladium-catalyzed C-H fluorination of quinoline derivatives with nucleophilic fluoride is a noteworthy transformation. This method involves the use of AgF as the fluoride source, combined with a hypervalent iodine oxidant, highlighting the scope and potential mechanism of the reaction. Such transformations are essential in the development of fluorinated pharmaceutical compounds, offering insights into their structural and functional applications (McMurtrey et al., 2012).

Development of New Materials

Research on quinoline derivatives also extends to the development of new materials with potential antibacterial properties and applications in corrosion inhibition. For example, novel antibacterial 8-chloroquinolones with specific substituents have shown potent activities against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) study of these compounds emphasizes the importance of specific substituents for antibacterial activity, providing a foundation for the development of new antibacterial agents (Kuramoto et al., 2003).

Additionally, quinoline-based ligands have been synthesized for use as corrosion inhibitors of mild steel in hydrochloric acid. These compounds form protective layers on metal surfaces through adsorption, significantly enhancing corrosion resistance. The combination of electrochemical techniques and theoretical studies (DFT and Monte Carlo Simulations) supports the experimental findings, indicating the effectiveness of these inhibitors (Rbaa et al., 2019).

Safety and Hazards

The safety information for “8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline” is available in its Material Safety Data Sheet (MSDS) . Always refer to the MSDS for proper handling and safety precautions when working with this compound.

properties

IUPAC Name

8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDZBJOMWDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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